molecular formula C19H16N2O5S2 B2880450 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 898422-89-4

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2880450
CAS No.: 898422-89-4
M. Wt: 416.47
InChI Key: DRGWKXXPLAPATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic small molecule compound of significant interest in medicinal chemistry and biological research. It is characterized by a thiazole core structure substituted with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group at the 4-position and a 2-(ethylsulfonyl)benzamide moiety at the 2-position . Compounds featuring this benzodioxolyl-thiazole scaffold have demonstrated a range of promising biological activities in scientific studies. Research on analogous structures has revealed potent antitumor properties , with certain derivatives exhibiting inhibitory effects (IC50 values below 5 μM) against various human cancer cell lines, such as HeLa, A549, and MCF-7 . Furthermore, related sulfone-substituted heterocyclic compounds have been investigated for their antibacterial activity , showing potential in combating bacterial infections, including those caused by antibiotic-resistant strains . The mechanism of action for this class of compounds is under active investigation. Studies suggest that related molecules can induce apoptosis (programmed cell death) and cause cell cycle arrest in specific phases (such as S-phase and G2/M-phase), which contributes to their observed antitumor effects . The presence of the sulfonyl group is a key structural feature often associated with modulating biological activity and enhancing metabolic stability . The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent coupling of the benzamide and benzodioxole moieties . This product is intended for research applications only and is not certified for human or veterinary diagnostic or therapeutic use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for safe laboratory practices.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c1-2-28(23,24)17-6-4-3-5-13(17)18(22)21-19-20-14(10-27-19)12-7-8-15-16(9-12)26-11-25-15/h3-10H,2,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGWKXXPLAPATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name / ID Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR) Evidence ID
Target Compound C₁₉H₁₅N₂O₅S₂ 427.46 Not reported Not reported Expected: C=O (~1680 cm⁻¹), S=O (~1250 cm⁻¹) N/A
D14 () C₂₃H₂₁N₃O₃S 443.49 208.9–211.3 13.7 ¹H NMR: δ 6.85–7.40 (benzodioxole, thiazole)
3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide () C₁₇H₁₅N₃O₃S₂ 397.44 Not reported Not reported IR: C=O (1663 cm⁻¹), S=O (1247 cm⁻¹)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () C₂₁H₁₄F₂N₃O₂S₂ (X=H) 450.48 200–290 70–80 IR: C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹)

Preparation Methods

Thiazole Ring Construction

The central thiazole moiety forms through cyclocondensation reactions. A validated approach utilizes 2-aminothiophenol derivatives reacting with α-bromo ketones under basic conditions:

Reaction Scheme 1
2-Aminothiophenol + α-Bromo-4-(benzodioxol-5-yl)acetophenone → Thiazole Intermediate

Optimal conditions employ:

  • Solvent: Anhydrous ethanol (EtOH)
  • Base: Triethylamine (2.5 eq)
  • Temperature: 80°C reflux, 12 hr
  • Yield: 68-72%

Benzodioxole Incorporation

Late-stage Suzuki-Miyaura coupling introduces the benzodioxole system to the thiazole core:

Reaction Parameters

Component Specification
Boronic Acid Benzo[d]dioxol-5-ylboronic acid
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (3 eq)
Solvent System DME/H₂O (4:1 v/v)
Reaction Time 18 hr at 90°C
Isolated Yield 81%

Sulfonylation and Benzamide Formation

The ethylsulfonyl benzamide group installs via sequential sulfonation and amide coupling:

Step 1: Thioether Sulfonation
2-Mercaptobenzamide derivatives undergo oxidation:
$$ \text{RSH} + \text{H}2\text{O}2 \xrightarrow{\text{H}^+} \text{RSO}2\text{C}2\text{H}_5 $$

Critical Parameters

  • Oxidant: 30% H₂O₂ (5 eq)
  • Acid Catalyst: H₂SO₄ (0.5 eq)
  • Temperature: 0-5°C (ice bath)
  • Conversion Efficiency: >95%

Step 2: Amide Bond Formation
Activated benzoyl chloride couples with the thiazole-amine:

Condition Optimization Range
Coupling Agent 3-(Ethylsulfonyl)benzoyl chloride
Base DIEA (N,N-Diisopropylethylamine)
Solvent Anhydrous DCM
Reaction Time 6 hr at 25°C
Final Yield 63% after purification

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

Modern facilities implement flow chemistry to enhance thiazole formation efficiency:

Table 1: Batch vs Flow Synthesis Comparison

Parameter Batch Method Flow System
Reaction Volume 50 L 2 L/min
Temperature Control ±5°C ±0.5°C
Throughput (kg/day) 8.2 22.4
Impurity Profile 5-7% <2%

Flow systems reduce thermal gradients, improving regioselectivity in thiazole cyclization.

Crystallization Optimization

Final product purification requires careful solvent screening:

Solvent System Efficacy

Solvent Combination Purity (%) Crystal Habit
EtOAc/n-Heptane (1:3) 99.2 Needle-shaped
CHCl₃/Et₂O (2:1) 98.7 Prismatic
MeCN/H₂O (7:3) 99.5 Irregular aggregates

EtOAc/n-Heptane mixtures produce pharmaceutically acceptable crystal forms.

Analytical Characterization Protocols

Spectroscopic Validation

Key Spectral Signatures

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.98-7.86 (m, 4H, Ar-H), 6.92 (s, 1H, dioxole-H), 3.42 (q, J=7.2 Hz, 2H, CH₂CH₃), 1.32 (t, J=7.2 Hz, 3H, CH₃)
  • IR (KBr): 1674 cm⁻¹ (C=O stretch), 1325/1148 cm⁻¹ (SO₂ asym/sym)

Chromatographic Purity Assessment

HPLC method development achieved baseline separation:

Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
Mobile Phase: MeCN/0.1% H₃PO₄ (55:45)
Flow Rate: 1.0 mL/min
Retention Time: 6.8 min
System Suitability: RSD <0.5% (n=6)

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